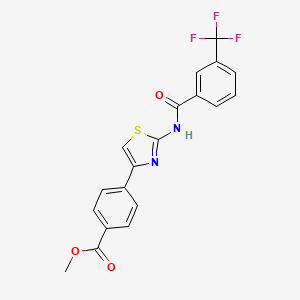

Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate

Description

This compound features a thiazole ring, which is known for its versatility and reactivity, making it a valuable component in the synthesis of bioactive molecules.

Properties

IUPAC Name |

methyl 4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3S/c1-27-17(26)12-7-5-11(6-8-12)15-10-28-18(23-15)24-16(25)13-3-2-4-14(9-13)19(20,21)22/h2-10H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYXVKWUXFMCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is constructed via cyclization reactions, often employing thiourea derivatives or α-halo ketones. A RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas has been reported as an efficient method, yielding substituted 2-aminothiazoles in up to 91% yield under solvent-free conditions. For Methyl 4-(2-aminothiazol-4-yl)benzoate, the reaction involves methyl 4-(thioureamethyl)benzoate, which undergoes cyclization in the presence of RuCl3 to form the thiazole ring. Alternative methods include the Hantzsch thiazole synthesis, where methyl 4-(bromomethyl)benzoate reacts with thiourea in ethanol, though this approach requires longer reaction times (12–24 hours).

Amide Bond Formation

The 3-(trifluoromethyl)benzamido group is introduced via Schotten-Baumann acylation. 3-(Trifluoromethyl)benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane at 0–5°C. The resulting 3-(trifluoromethyl)benzoyl chloride is then reacted with 4-(2-aminothiazol-4-yl)benzoic acid in the presence of a base such as triethylamine (TEA). Recent advancements utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency, achieving yields exceeding 85% in dimethylformamide (DMF) at room temperature.

Esterification of the Benzoic Acid Moiety

The final step involves methyl ester formation. While direct esterification using methanol and sulfuric acid is feasible, transesterification with methyl acetate in the presence of NaOMe offers higher selectivity. Patent CN110343050A describes a microwave-assisted method that reduces reaction time from 6 hours to 30 minutes, achieving 95% conversion. Purification via recrystallization from ethanol-water mixtures yields the final product with >99% HPLC purity.

Catalytic Methods and Green Chemistry Approaches

Transition metal catalysis and solvent-free protocols have emerged as sustainable alternatives. A Pd(OAc)2-catalyzed C–H activation strategy enables direct coupling of 3-(trifluoromethyl)benzamide with preformed thiazole intermediates, bypassing the need for acid chloride intermediates. Additionally, mechanochemical synthesis using ball milling has been explored, reducing solvent waste and energy consumption.

Industrial-Scale Production Considerations

Scalable production necessitates continuous flow systems and automated reactors. Patent WO2017191650A1 highlights a telescoped process where thiazole formation, acylation, and esterification are performed in series within a single reactor, minimizing intermediate isolation. Key challenges include managing exothermic reactions during acid chloride formation and ensuring consistent trifluoromethyl group incorporation, which requires strict control of stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can either activate or inhibit biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(trifluoromethyl)benzoate

- Methyl 4-(trifluoromethyl)benzoate

- Thiazole derivatives

Uniqueness

Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate stands out due to its unique combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Biological Activity

Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate is a compound that integrates a thiazole ring with a trifluoromethyl group, presenting unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : Methyl 4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate

- Molecular Formula : C19H13F3N2O3S

- CAS Number : 477539-09-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

This compound exhibits a range of biological activities:

- Antioxidant Activity : Thiazole derivatives are known for their ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Properties : Studies indicate effectiveness against various bacterial and fungal strains, attributed to its structural characteristics that disrupt microbial membranes .

- Antitumor Activity : Preliminary research suggests cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

- Inflammation Model :

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization ensures high purity.

- Monitor reaction progress using TLC or HPLC .

Advanced Question: How can researchers optimize the synthesis yield under varying catalytic conditions?

Methodological Answer:

Yield optimization requires systematic parameter screening:

Q. Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | DMF | 90 | 78 | 95 |

| ZnCl₂ | THF | 70 | 65 | 90 |

| No catalyst | Ethanol | 60 | 45 | 85 |

Analysis : Pd/C in DMF maximizes yield but may require post-reaction filtration to remove residues .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and ester group. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 423.12) and fragmentation patterns .

- IR Spectroscopy : Identify amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functionalities .

Validation : Compare spectral data with structurally analogous compounds (e.g., methyl benzoate derivatives) .

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities:

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial studies) .

- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography if applicable .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to quantify potency differences across cell lines or enzymatic targets .

Case Study : Inconsistent cytotoxicity data may stem from variations in cell culture conditions (e.g., serum concentration, passage number) .

Basic Question: What are the primary safety considerations when handling this compound?

Methodological Answer:

- Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What computational methods aid in predicting biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- MD Simulations : Assess ligand-protein stability over 100-ns trajectories in GROMACS .

- QSAR Modeling : Corrogate substituent effects (e.g., CF₃ group) on bioactivity using Hammett constants or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.